7-[(2,5-Dimethylphenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
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Description
7-[(2,5-Dimethylphenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
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Scientific Research Applications
Research on Related Compounds
Regioselectivity in Radical Bromination : A study explored the regioselectivity of bromination in unsymmetrical dimethylpyridines, revealing insights into reaction mechanisms relevant to similar compounds (Thapa et al., 2014).
Chromatography Assay for Drug Determination : Development of a high-performance thin-layer chromatography method for linagliptin, a drug with a purine derivative structure, showcases analytical techniques applicable to related chemicals (Rode & Tajne, 2021).
Bioactive Heterocyclic Compounds : A review highlighting the importance of furan and thiophene derivatives in medicinal chemistry, particularly in purine and pyrimidine nucleobases, nucleosides, and analogues, indicates potential areas of application for related compounds (Ostrowski, 2022).
Organic Semiconductors for OLEDs : BODIPY-based materials, including those with purine structures, have been investigated for their potential in organic light-emitting diodes, suggesting applications in electronic and optoelectronic devices (Squeo & Pasini, 2020).
Pharmacological Profile of Morpholine Derivatives : This review summarizes the broad spectrum of pharmacological activities of morpholine derivatives, indicating potential research directions for compounds with morpholine groups (Asif & Imran, 2019).
Properties
IUPAC Name |
7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-14-5-6-15(2)16(11-14)12-26-17(13-25-7-9-29-10-8-25)22-19-18(26)20(27)24(4)21(28)23(19)3/h5-6,11H,7-10,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCSAHWSAMDFSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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